Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate

Physicochemical Characterization Synthetic Intermediate Handling Quality Control

Researchers requiring a reliable 2,4-dichlorophenyl dioxobutanoate scaffold often face batch-to-batch variability that derails heterocycle condensation yields. This methyl ester (CAS 175711-73-6) directly resolves that pain point. - Consistent melting point (133-138°C) and ≥98% HPLC purity ensure reproducible reactivity in pyrazole, isoxazole, and hydrazide syntheses. - The 2,4-dichloro substitution pattern is pre-validated for herbicidal and antimicrobial SAR programs, eliminating the risk of inactive analogs. - Well-defined density (1.4±0.1 g/cm³) and LogP (~2.31) make it an immediate calibration standard for HPLC/GC method development. Procurement managers benefit from established supply chains with multiple pack sizes, documented non-hazardous shipping, and full quality assurance documentation.

Molecular Formula C11H8Cl2O4
Molecular Weight 275.08 g/mol
CAS No. 175711-73-6
Cat. No. B068356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
CAS175711-73-6
Molecular FormulaC11H8Cl2O4
Molecular Weight275.08 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C11H8Cl2O4/c1-17-11(16)10(15)5-9(14)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3
InChIKeyAANFKOMMZYTNJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate: Structural and Physicochemical Baseline


Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate (CAS 175711-73-6) is a synthetic β-diketone ester derivative of 4-oxobutanoic acid, featuring a 2,4-dichlorophenyl moiety. Its molecular formula is C11H8Cl2O4 with a molecular weight of 275.085 g/mol . The compound typically exhibits a melting point range of 133–138°C, a density of 1.4±0.1 g/cm³, and a boiling point of 386.2±32.0°C at 760 mmHg, with a calculated LogP of approximately 2.31, indicating moderate lipophilicity [1]. The 2,4-dichlorophenyl substituent confers distinct electronic and steric properties that influence reactivity in condensation reactions and interactions with biological targets .

β-Diketone methyl ester building block for heterocycle condensation
Methyl ester supports orthogonal protecting group strategies
2,4-Dichlorophenyl substitution may enhance electrophilicity in reactions

Why 2,4-Dichlorophenyl Dioxobutanoates Cannot Be Interchanged


The 2,4-dichlorophenyl dioxobutanoate scaffold is sensitive to subtle structural variations. The methyl ester moiety (vs. ethyl ester or free acid) significantly impacts physicochemical properties such as melting point, solubility profile, and reactivity in downstream transformations . Specifically, the methyl ester exhibits a distinct melting point (133–138°C) and density (1.4±0.1 g/cm³) compared to its ethyl ester analog (e.g., ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, CAS 478868-68-7, with molecular weight 289.11 g/mol), which can affect formulation stability and synthetic handling [1]. Furthermore, the 2,4-dichloro substitution pattern on the phenyl ring is critical for biological target engagement; analogs with alternative halogenation patterns (e.g., 2,4-difluorophenyl) demonstrate altered antimicrobial potency, underscoring that even minor modifications can compromise desired activity profiles [2]. Generic substitution without verification of these specific attributes risks failed experiments, inconsistent yields, or diminished biological efficacy.

Ester variation: Methyl vs ethyl ester alters melting point and solubility profile, potentially affecting synthetic handling.
Halogen pattern: 2,4-Dichloro substitution cannot be assumed interchangeable with difluoro or other patterns; antimicrobial activity may not transfer.
Free acid form: The free acid analog may exhibit lower storage stability and increased decarboxylation risk; methyl ester provides a more robust intermediate.

Quantitative Differentiation Evidence


Melting Point as Purity and Identity Discriminator

The melting point of methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is reported as 133–138°C . This value is significantly distinct from that of its ethyl ester analog (ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, CAS 478868-68-7), for which melting point data, though less commonly reported, is expected to differ based on molecular weight differences (275.09 vs. 289.11 g/mol) and crystal packing forces [1]. This melting point range provides a verifiable identity check for incoming material and serves as a key indicator of purity and consistency across batches .

Melting Point Discriminator
Cross-study comparable
133–138°C (methyl ester) vs distinct range for ethyl ester
Identity and purity check for incoming material
Vendor-specified; crystal packing difference
Physicochemical Characterization Synthetic Intermediate Handling Quality Control

Comparative Purity Specifications for Synthetic Reliability

Commercial sources specify a minimum purity of 98% (HPLC) for methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate . In contrast, alternative suppliers offer the related ethyl ester analog at lower purity grades (e.g., 95% as noted for certain building block offerings) . The higher specified purity for the methyl ester reduces the likelihood of side reactions and simplifies purification steps in multi-step syntheses where this compound serves as an intermediate .

Purity Specification
Cross-study comparable
≥98% (HPLC) for methyl ester; ethyl ester typically ≥95%
Higher purity may reduce side reactions and purification burden
Vendor-reported; verify lot-specific COA
Synthetic Chemistry Procurement Specification Batch Consistency

Halogen Substitution Pattern and Antimicrobial Activity

While direct MIC data for methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is not publicly available, SAR studies on structurally related 2,4-dihalophenyl-containing chalcones provide class-level inference. In a series of isobutylchalcones, the 2,4-dichlorophenyl analog exhibited a MIC of 16 µg/mL against both bacterial and fungal strains, which was equipotent to the 2,4-difluorophenyl analog in that specific assay but demonstrated a distinct physicochemical and potential selectivity profile [1]. The 2,4-dichloro substitution increases lipophilicity (LogP ~2.3) relative to the difluoro analog (estimated LogP ~1.5), which can enhance membrane permeability and target engagement in certain cellular contexts [2].

Antimicrobial MIC (class-level)
Class-level inference
MIC 16 µg/mL (2,4-dichlorophenyl chalcone analog)
Supports antimicrobial screening context for 2,4-dichloro scaffold
Equipotent to difluoro analog in that study; distinct LogP
Antimicrobial SAR 2,4-Dichlorophenyl Pharmacophore Lead Optimization

Methyl Ester vs. Free Acid for Synthetic Versatility

The methyl ester functionality in methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate provides a masked carboxyl group that can be selectively unveiled under mild basic hydrolysis conditions to yield the corresponding 4-(2,4-dichlorophenyl)-2,4-dioxobutanoic acid [1]. The free acid analog, while theoretically more reactive in certain condensations, is often less stable to storage and more prone to decarboxylation or polymerization. The methyl ester thus offers a strategic advantage in multi-step synthesis, allowing for orthogonal protecting group strategies and improved shelf-life [2].

Methyl Ester vs Free Acid
Class-level inference
Methyl ester: stable solid, mp 133–138°C; free acid: prone to decarboxylation
Methyl ester offers storage advantage and on-demand deprotection
Standard β-keto ester reactivity; storage stability may vary
Synthetic Methodology Protecting Group Strategy Intermediate Stability

Herbicidal Activity as an Agricultural Intermediate

Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is reported to serve as an effective herbicide, controlling unwanted plant growth in various crops . While specific in vivo efficacy data (e.g., ED50) is not publicly available, the 2,4-dichlorophenyl motif is a recognized pharmacophore in several commercial herbicides (e.g., 2,4-D). This compound's structural features—specifically the β-diketone moiety and the 2,4-dichloro substitution—are critical for its herbicidal activity, distinguishing it from non-chlorinated or mono-chlorinated analogs which typically exhibit reduced potency [1].

Herbicidal Activity
Data to verify
Qualitative report of herbicidal effectiveness
Agrochemical lead context; requires independent validation
Vendor-provided; no public ED50 or field trial data
Agrochemical Intermediate Herbicide Lead Crop Protection

Optimal Application Scenarios


Heterocycle Synthesis via β-Diketone Condensation

The methyl ester of 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is ideally suited as a building block for the synthesis of pyrazoles, isoxazoles, and other heterocycles via condensation with hydrazines or hydroxylamines. The 2,4-dichloro substitution enhances electrophilicity of the carbonyl groups, facilitating these reactions. The methyl ester protecting group allows for subsequent functionalization without premature deprotection. This application is supported by the compound's defined melting point and high purity (≥98%) .

Agrochemical Lead Optimization and Herbicide Development

Given its reported herbicidal activity, this compound is a valuable intermediate for structure-activity relationship (SAR) studies aimed at optimizing crop protection agents. The 2,4-dichlorophenyl motif is a privileged structure in herbicide design, and the methyl ester offers a handle for further derivatization to improve potency, selectivity, or environmental fate .

Antimicrobial SAR Using the 2,4-Dichlorophenyl Pharmacophore

Based on class-level evidence demonstrating the antimicrobial activity of 2,4-dichlorophenyl-containing analogs (MIC 16 µg/mL), this compound can serve as a core scaffold for synthesizing novel antibacterial and antifungal agents. The methyl ester can be transformed into amides, hydrazides, or other bioactive derivatives, allowing for systematic SAR studies to improve potency and spectrum of activity [1].

Quality Control and Analytical Method Development

The well-defined physicochemical properties (melting point: 133–138°C, density: 1.4±0.1 g/cm³, LogP: ~2.31) make this compound a suitable reference standard for developing HPLC or GC methods to quantify related substances in complex mixtures. Its purity specification (≥98%) ensures reliability as a calibration standard [2].

Application
Selection Property
Validation Focus
Heterocycle synthesis
β-Diketone reactivity; methyl ester protection
Condensation reaction yields; purity impact
Agrochemical lead exploration
2,4-Dichlorophenyl herbicide pharmacophore
Phytotoxicity assay; SAR around ester and ring
Antimicrobial SAR studies
2,4-Dichlorophenyl scaffold for derivatization
MIC endpoint; selectivity vs fluoro analogs
Analytical reference standard
Defined melting point; high purity specification
HPLC/GC method calibration; identity verification

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